2-cyclobutyl-4-iodopyridine

Catalog No.
S6474714
CAS No.
2639427-04-4
M.F
C9H10IN
M. Wt
259.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclobutyl-4-iodopyridine

CAS Number

2639427-04-4

Product Name

2-cyclobutyl-4-iodopyridine

IUPAC Name

2-cyclobutyl-4-iodopyridine

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

InChI

InChI=1S/C9H10IN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2

InChI Key

LZXNWHXEMCPTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=CC(=C2)I

2-Cyclobutyl-4-iodopyridine is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom at the 4-position and a cyclobutyl group at the 2-position. The molecular formula for this compound is C10_{10}H10_{10}I1_{1}N1_{1}. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclobutyl group contributes to the compound's unique three-dimensional structure, which can influence its biological activity and interaction with various targets.

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of new compounds. For example, treatment with a thiol can yield thioether derivatives.
  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions with organometallic reagents such as lithium or magnesium halides, often facilitated by palladium catalysts, to form more complex structures.
  • Cycloaddition Reactions: The unique cyclobutyl moiety allows for participation in cycloaddition reactions, which can lead to the formation of bicyclic structures.

The biological activity of 2-cyclobutyl-4-iodopyridine has been explored in various contexts:

  • Antimicrobial Activity: Compounds containing pyridine rings are known for their antimicrobial properties. Preliminary studies suggest that 2-cyclobutyl-4-iodopyridine may exhibit activity against certain bacterial strains.
  • Potential Anticancer Properties: Research indicates that iodinated pyridines can influence cancer cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
  • Neuroactivity: Some derivatives of pyridine compounds have been studied for their effects on neurotransmitter systems, indicating that 2-cyclobutyl-4-iodopyridine could have implications in neuropharmacology.

The synthesis of 2-cyclobutyl-4-iodopyridine can be achieved through several methods:

  • Direct Halogenation: Starting from 2-cyclobutylpyridine, iodine can be introduced using iodine monochloride or other iodine sources under controlled conditions.
  • Cyclization Reactions: Synthesis can also involve cyclization of appropriate precursors containing both cyclobutane and pyridine functionalities.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions between cyclobutyl halides and iodinated pyridines can yield this compound efficiently.

2-Cyclobutyl-4-iodopyridine has several notable applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and infections.
  • Material Science: The compound's unique structure may find applications in developing novel materials with specific electronic or optical properties.
  • Agricultural Chemicals: Its reactivity allows it to be used in synthesizing agrochemicals that enhance crop protection.

Interaction studies involving 2-cyclobutyl-4-iodopyridine focus on its binding affinity to biological targets:

  • Enzyme Inhibition: Research has shown that certain derivatives can inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic uses.
  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors may reveal its role in modulating neural activity.

Similar compounds include:

  • 2-Cyclopropyl-4-iodopyridine
  • 2-Methyl-4-iodopyridine
  • 3-Cyclobutyl-4-bromopyridine

Comparison Table

CompoundUnique FeaturesBiological Activity
2-Cyclobutyl-4-iodopyridineCyclobutyl group enhances three-dimensionalityPotential anticancer properties
2-Cyclopropyl-4-iodopyridineSmaller cyclopropyl groupLess studied; potential neuroactivity
2-Methyl-4-iodopyridineMethyl group affects electronic propertiesKnown antimicrobial activity
3-Cyclobutyl-4-bromopyridineBromine instead of iodineDifferent reactivity profile

This comparison highlights the unique structural characteristics of 2-cyclobutyl-4-iodopyridine, particularly its three-dimensional structure due to the cyclobutyl group, which may influence its biological interactions differently than its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

258.98580 g/mol

Monoisotopic Mass

258.98580 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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